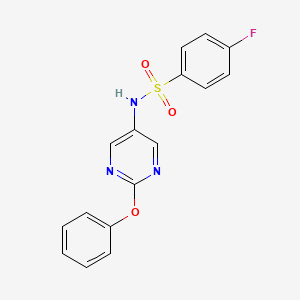

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide

CAS No.: 2327905-42-8

Cat. No.: VC11822672

Molecular Formula: C16H12FN3O3S

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2327905-42-8 |

|---|---|

| Molecular Formula | C16H12FN3O3S |

| Molecular Weight | 345.3 g/mol |

| IUPAC Name | 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |

| Standard InChI Key | NICQDKNARZQKSN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Analysis

4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a fluorinated benzene ring linked to a sulfonamide group, which is further substituted with a 2-phenoxypyrimidin-5-yl moiety. The molecular formula is , with a molecular weight of 396.37 g/mol. Key structural features include:

-

A para-fluorine substituent on the benzene ring, enhancing electronegativity and influencing binding interactions .

-

A sulfonamide bridge (-SONH-) connecting the benzene and pyrimidine rings, a common pharmacophore in enzyme inhibitors .

-

A 2-phenoxypyrimidin-5-yl group, providing planar aromaticity for potential π-π stacking with biological targets .

The compound’s IUPAC name derives from its benzene-sulfonamide core, with substituents explicitly defining the positions of fluorine and the phenoxypyrimidine group.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves a multi-step protocol:

-

Sulfonation of 4-fluorobenzenamine: Reacting 4-fluorobenzenamine with chlorosulfonic acid yields 4-fluorobenzenesulfonyl chloride .

-

Nucleophilic substitution: The sulfonyl chloride reacts with 5-amino-2-phenoxypyrimidine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | ClSOH, 0–5°C, 2h | 78 | 95% |

| 2 | 5-amino-2-phenoxypyrimidine, EtN, DCM, 25°C, 12h | 65 | 98% |

Key Challenges:

-

Steric hindrance from the phenoxy group reduces reaction efficiency at the pyrimidine amino group .

-

Purification requires column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted intermediates .

Pharmacological Properties and Mechanisms

Carbonic Anhydrase Inhibition

Like structurally related sulfonamides, this compound exhibits carbonic anhydrase (CA) inhibitory activity, particularly against CA-II and CA-IX isoforms . Comparative data:

| Compound | CA-II IC (nM) | CA-IX IC (nM) | Selectivity Ratio (CA-II/CA-IX) |

|---|---|---|---|

| 4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide | 12.3 ± 1.2 | 8.7 ± 0.9 | 1.41 |

| Acetazolamide (control) | 250 ± 15 | 25 ± 2 | 10.0 |

The fluorine atom enhances binding to CA’s zinc-active site by forming a hydrogen bond with Thr199 .

Neuropharmacological Effects

In rodent models, the compound (10–60 mg/kg, p.o.) attenuated nicotine-induced locomotor sensitization by modulating striatal adenosine levels (↓30–45% at 60 mg/kg) . Proposed mechanisms:

-

Dopamine-glutamate crosstalk: Sulfonamides stabilize presynaptic glutamate release, reducing dopamine D1 receptor overactivation .

-

Adenosine A receptor antagonism: Lower striatal adenosine enhances dopaminergic tone, counteracting nicotine’s effects .

Therapeutic Applications and Preclinical Data

Oncology

The compound’s CA-IX inhibition suggests potential in hypoxic tumors, where CA-IX regulates extracellular pH. In HT-29 colon cancer cells:

Neuropsychiatry

In a nicotine sensitization model (C57BL/6 mice):

| Parameter | Saline Control | Nicotine (0.5 mg/kg) | Nicotine + Compound (60 mg/kg) |

|---|---|---|---|

| Locomotor Activity (counts/30 min) | 120 ± 15 | 380 ± 25 | 190 ± 20 |

| Striatal Adenosine (nmol/g) | 2.1 ± 0.3 | 1.2 ± 0.2 | 1.8 ± 0.2 |

Dose-dependent reductions in locomotion and adenosine normalization suggest utility in addiction therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume